molecular formula C5H10O4S B2916329 4-(Methylsulfonyl)butanoic acid CAS No. 148928-08-9

4-(Methylsulfonyl)butanoic acid

Cat. No. B2916329
Key on ui cas rn: 148928-08-9
M. Wt: 166.19
InChI Key: MLSTZXHMLRSZBD-UHFFFAOYSA-N
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Patent
US07101882B2

Procedure details

To a solution of Intermediate 36 (0.130 g) in ethanol (2 ml), was added 2N aqueous sodium hydroxide (0.75 ml). The mixture was stirred at room temperature under nitrogen overnight. The solution was evaporated in vacuo to remove the ethanol, and applied to a solid phase extraction cartridge (Isolute SCX sulphonic acid column, 2 g). The cartridge was eluted with methanol (15 ml) and the solvent concentrated in vacuo to give the title compound as a clear oil (0.110 g).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][C:8]([O:10]CC)=[O:9])(=[O:4])=[O:3].[OH-].[Na+]>C(O)C>[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
CS(=O)(=O)CCCC(=O)OCC
Name
Quantity
0.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
EXTRACTION
Type
EXTRACTION
Details
applied to a solid phase extraction cartridge (Isolute SCX sulphonic acid column, 2 g)
WASH
Type
WASH
Details
The cartridge was eluted with methanol (15 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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